6-Iodo-N1-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-N1-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C7H9IN2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom and a methylated diamine group
Preparation Methods
The synthesis of 6-Iodo-N1-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the iodination of N1-methylbenzene-1,2-diamine. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Iodo-N1-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination typically results in the formation of mono- or di-iodinated products.
Scientific Research Applications
6-Iodo-N1-methylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments, as well as in the synthesis of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-Iodo-N1-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the diamine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Iodo-N1-methylbenzene-1,2-diamine can be compared to other similar compounds, such as:
N1-methylbenzene-1,2-diamine: Lacks the iodine substitution, which may result in different reactivity and applications.
6-Fluoro-N1-methylbenzene-1,2-diamine:
4-Iodo-N1-methylbenzene-1,2-diamine: The position of the iodine atom is different, which can affect the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9IN2 |
---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
3-iodo-2-N-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H9IN2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 |
InChI Key |
IVJXVAOQDLNKLL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.